REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][CH:6]=1.[C:13](OC(=O)C)(=[O:15])[CH3:14].ClCCl>N1C=CC=CC=1>[C:13]([O:1][CH2:2][CH2:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][CH:6]=1)(=[O:15])[CH3:14]
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Name
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|
Quantity
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30 g
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Type
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reactant
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Smiles
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OCCOC1=CC=C(C=O)C=C1
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Name
|
|
Quantity
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40 g
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Type
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reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
ice
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Quantity
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200 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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150 mL
|
Type
|
reactant
|
Smiles
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ClCCl
|
Name
|
|
Quantity
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125 mL
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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at reflux for 3 hr
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Duration
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3 h
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Type
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WASH
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Details
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washed twice with 5% HCl (2×75 mL) and once with brine (1×75 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was then dried with sodium sulfate
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Type
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CUSTOM
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Details
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the solvent was removed under reduced pressure
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Type
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DISTILLATION
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Details
|
The crude residue was distilled at 148° C. (1×10-3 mm)
|
Type
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CUSTOM
|
Details
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to give
|
Type
|
CUSTOM
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Details
|
12.9 g (25% overall yield) of a slightly cloudy liquid
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Name
|
|
Type
|
|
Smiles
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C(C)(=O)OCCOC1=CC=C(C=O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |